molecular formula C17H14N4O5S2 B11016029 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11016029
M. Wt: 418.5 g/mol
InChI Key: UJUWKNDGTSDMSN-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Nitration and Methylation of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric and sulfuric acids. Methylation is achieved using methyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the nitrated and methylated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The phenylsulfonyl group can be substituted with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Reduction: 4-methyl-3-amino-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology

The compound’s structure suggests potential biological activity. It could be investigated for its antimicrobial, antifungal, or anticancer properties due to the presence of the nitro and sulfonyl groups, which are known to impart biological activity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, offering opportunities for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups provide sites for further chemical modification, making it versatile for various applications.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group might enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-3-[(phenylsulfonyl)methyl]benzamide: Lacks the thiadiazole ring, which may reduce its biological activity.

    3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar structure but without the methyl group, potentially affecting its reactivity and binding properties.

    4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}aniline: Aniline derivative, which may have different electronic properties and reactivity.

Uniqueness

The presence of both the nitro and sulfonyl groups, along with the thiadiazole ring, makes 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide unique. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N4O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C17H14N4O5S2/c1-11-7-8-12(9-14(11)21(23)24)16(22)18-17-20-19-15(27-17)10-28(25,26)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,20,22)

InChI Key

UJUWKNDGTSDMSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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